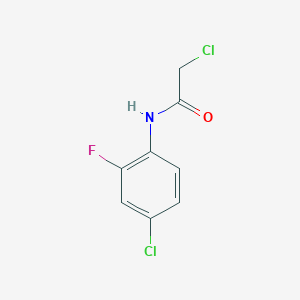

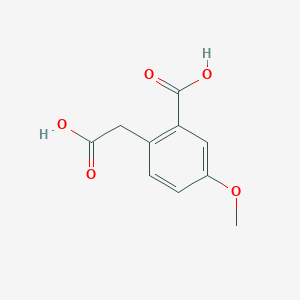

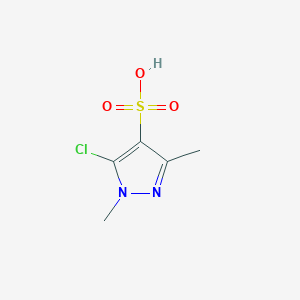

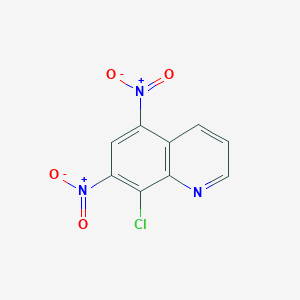

8-Chloro-5,7-dinitroquinoline

Overview

Description

8-Chloro-5,7-dinitroquinoline is a chemical compound that is extensively used in various fields of research and industry. It is a nitroquinoline, a class of compounds that are considered important functional derivatives in synthetic organic chemistry . They are accessible precursors of many useful compounds such as drugs, polymers, and dyes .

Synthesis Analysis

The synthesis of polynuclear heterocyclic compounds based on quinoline nitro derivatives has been studied over the past 10 years . The target structures are formed by addition, substitution, as well as rearrangement reactions . For instance, 5,7-Dinitro-8-hydroxyquinolines, activated by the addition of a hydride ion or anion of a carbonyl compound, entered into a double Mannich reaction with the formation of the corresponding diazatricyclotridecatrienes .Molecular Structure Analysis

This compound is a part of the quinoline framework, which stands out among nitro(hetero)arenes . The structures based on the quinoline framework have relatively been little studied, and they are also used as medicines .Chemical Reactions Analysis

8-Substituted 5,7-dinitroquinolines enter into the [3+2] cycloaddition reaction with azomethine ylides to form pyrrolo[3,4-f]quinolines . The reaction of quinolines with cyclic azomethine ylides led to the formation of tetracyclic derivatives . The reaction proceeded regioselectively .Scientific Research Applications

Protonation and Reactivity Studies

- Protonation of Anionic σ-Complexes : The study by (Ustinov et al., 2020) focused on the reaction of 5,7-dinitroquinolin-8-ol with NaBH4, leading to the formation of reactive hydride σ-complexes. This research is crucial for understanding the chemical behavior and reactivity of similar compounds like 8-Chloro-5,7-dinitroquinoline.

Synthesis and Compound Formation

- Reaction with β-dicarbonyl Compounds : The synthesis of various salts through the reaction of this compound with β-dicarbonyl compounds was explored by (Ustinov et al., 2017). This synthesis process is significant for producing new compounds with potential applications in material science and pharmaceuticals.

Spectroscopic Analysis and Material Properties

- Vibrational Spectra Analysis : Research by (Bahgat & Ragheb, 2007) on the vibrational spectra of 8-hydroxyquinoline derivatives, including 5,7-dinitro derivatives, provides insights into the material properties and potential applications in fields like sensor technology and molecular diagnostics.

Biological Applications and Molecular Interactions

- Liposome-Water Partitioning : The study on the partitioning of 8-hydroxyquinolines and their copper complexes into liposomes by (Kaiser & Escher, 2006) can inform about the bioavailability and interaction of this compound in biological systems, which is relevant for pharmaceutical applications.

Analytical and Quantitative Methods

- Spectrophotometric Determination : Research by (Belal, 1984) on the spectrophotometric determination of 8-hydroxyquinoline derivatives, including chloro and dinitro variants, highlights analytical techniques for quantifying these compounds in various preparations.

Mechanism of Action

Target of Action

8-Chloro-5,7-dinitroquinoline is a nitroquinoline derivative, which are considered important functional derivatives in synthetic organic chemistry . They are accessible precursors of many useful compounds such as drugs, polymers, and dyes . The structures based on the quinoline framework stand out . They have relatively been little studied, and they are also used as medicines .

Mode of Action

The mode of action of this compound involves several reactions. For instance, 5,7-Dinitro-8-hydroxyquinolines, activated by the addition of a hydride ion or anion of a carbonyl compound, entered into a double Mannich reaction . The reaction of intermediately formed anionic σ-complexes with the aminomethylating mixture occurred at pH 4–5 . 8-Substituted 5,7-dinitroquinolines enter into the [3+2] cycloaddition reaction with azomethine ylides to form pyrrolo [3,4- f ]quinolines . The reaction of quinolines with cyclic azomethine ylides led to the formation of tetracyclic derivatives . The reaction proceeded regioselectively . In contrast to the addition of the iminium cation in the Mannich condensation, the addition reactions of azomethine ylides proceed with elimination of the nitro group in the intermediate .

Biochemical Pathways

The biochemical pathways affected by this compound involve the synthesis of polynuclear heterocyclic compounds . The target structures are formed by addition, substitution, as well as rearrangement reactions .

Pharmacokinetics

It’s known that 3-(5,7-dinitroquinolin-8-yl)pentane-2,4-dione, 5-(5,7-dinitroquinolin-8-yl)pyrimidine-2,4,6-trione, and 5-(5,7-dinitroquinolin-8-yl)-2,2-dimethyl-1,3-dioxane-4,6-dione cesium salts have been synthesized by a simple and efficient procedure via c-arylation of the corresponding β-dicarbonyl compounds with this compound .

Result of Action

The result of the action of this compound is the formation of various compounds. For example, as a result of the substitution of chlorine in this compound by the action of sodium azide, the resulting 8-azido-5,7-dinitroquinoline was converted into regioisomeric 5-nitro-7,8-furoxanoquinolines upon heating under reflux in AcOH .

Action Environment

The action environment can influence the efficacy and stability of this compound. For instance, the reaction of intermediately formed anionic σ-complexes with the aminomethylating mixture occurred at pH 4–5 . This suggests that the pH of the environment can influence the reaction.

Safety and Hazards

properties

IUPAC Name |

8-chloro-5,7-dinitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4ClN3O4/c10-8-7(13(16)17)4-6(12(14)15)5-2-1-3-11-9(5)8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDKHHBYBTWVTSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])Cl)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50385157 | |

| Record name | 8-chloro-5,7-dinitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50385157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

33497-91-5 | |

| Record name | 8-chloro-5,7-dinitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50385157 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 8-Chloro-5,7-dinitroquinoline interesting for chemical synthesis?

A1: this compound is a valuable building block in organic synthesis. It readily reacts with β-dicarbonyl compounds []. This reactivity makes it a useful precursor for synthesizing more complex molecules, particularly those containing the quinoline structure.

Q2: What is known about the structures of compounds derived from this compound?

A2: While the provided abstracts lack specific structural data for this compound derivatives, research indicates the formation of "autocomplexes" with interesting spectral properties when reacting with certain compounds []. Additionally, studies demonstrate the ability of structurally similar compounds to form spiro-σ-complexes [], suggesting that this compound derivatives could exhibit similar complexation behavior.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.